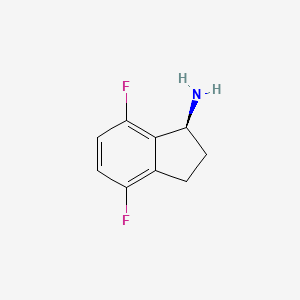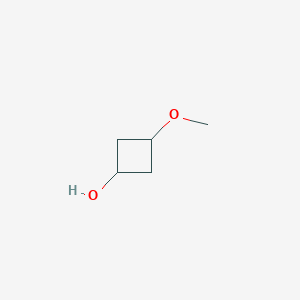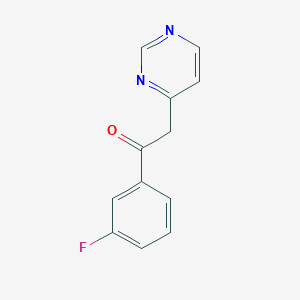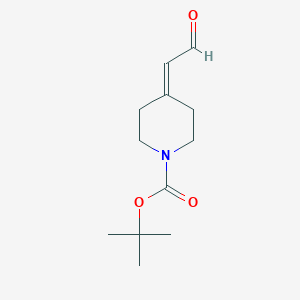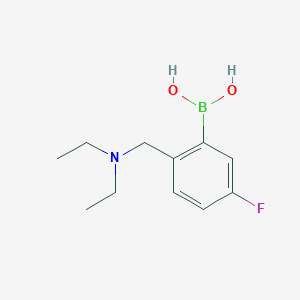
(2-((二乙基氨基)甲基)-5-氟苯基)硼酸
描述
“(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds . This particular compound contains a diethylamino group and a fluorophenyl group attached to the boron atom .
Molecular Structure Analysis
The molecular formula of “(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid” is C11H17BFNO2 . It contains a boron atom bonded to an oxygen atom (forming the boronic acid group), a fluorine atom (part of the fluorophenyl group), and a nitrogen atom (part of the diethylamino group).
Chemical Reactions Analysis
Boronic acids, including “(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid”, are known for their ability to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is widely used in organic synthesis . In this reaction, a boronic acid reacts with an organic halide or triflate in the presence of a palladium catalyst to form a new carbon-carbon bond .
科学研究应用
Catalysis
Boronic acids can be used in various catalytic processes, including Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Sensing Applications
They are often used in sensing applications due to their ability to interact with cis-diols. This includes glucose sensing, which is crucial for diabetes management .
Material Science
They can be functionalized onto materials for the separation, immobilization, and detection of glycoproteins, which has applications in biosensing .
作用机制
Target of Action
Boronic acids are generally known to be involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid are related to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . These transformations can lead to the formation of a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
Organoboron compounds are generally known to be relatively stable, readily prepared, and environmentally benign .
Result of Action
The result of the action of (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon–carbon bonds due to its mild and functional group tolerant reaction conditions .
Action Environment
The action of (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid can be influenced by environmental factors. For instance, the utility of organoboron compounds in synthesis can be tempered by their sensitivity to air and moisture .
属性
IUPAC Name |
[2-(diethylaminomethyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(13)7-11(9)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGQILQHXLPQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)

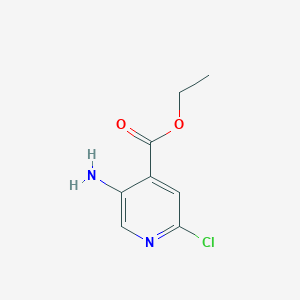


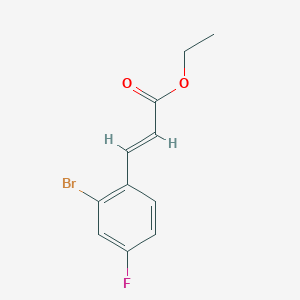
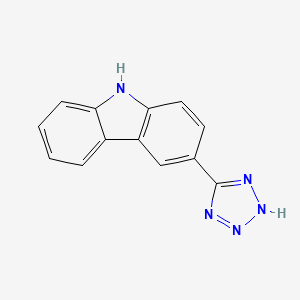


![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)
